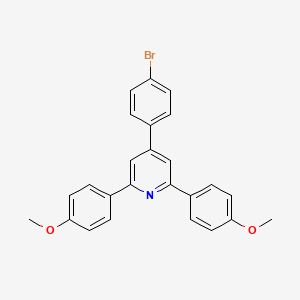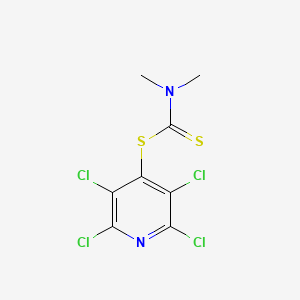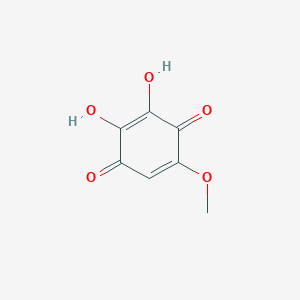
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is a compound that features both an imidazole ring and a prop-2-en-1-yl group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . The reaction is carried out at room temperature and yields the desired product after recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, phase-transfer catalysis and solvent-free conditions can be employed to reduce environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-Imidazol-1-yl)-3-(4-substituted phenyl)prop-2-en-1-one
- 1-(1H-Imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both an imidazole ring and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
204783-09-5 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
prop-2-enyl 3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-13-9(12)4-3-8-6-10-7-11-8/h2-4,6-7H,1,5H2,(H,10,11) |
InChI-Schlüssel |
VAMVZIQVCJRUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C=CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)





![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)



